1,3-Diethyl 2-methanesulfonamidopropanedioate
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Overview
Description
1,3-Diethyl 2-methanesulfonamidopropanedioate is a chemical compound with the molecular formula C8H15NO6S and a molecular weight of 253.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-methanesulfonamidopropanedioate typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include an acidic medium to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-methanesulfonamidopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-methanesulfonamidopropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-methanesulfonamidopropanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-methanesulfonamidopropanedioate
- Diethyl malonate
- Ethyl acetoacetate
- Diethyl oxalate
Comparison
This compound is unique due to its methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds like diethyl malonate and ethyl acetoacetate. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
diethyl 2-(methanesulfonamido)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSFRIVDLKBXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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